Lipophilicity Window Between Linear and Extended Analogs
The XLogP3 of 5-amino-2-methyl-2-pentanol is -0.1 [1], placing it in a narrow lipophilicity band between the more hydrophilic 5-amino-1-pentanol (XLogP3 = -0.3) [2] and the more lipophilic 5-amino-2-methyl-2-hexanol (XLogP3 = +0.4) [3]. This intermediate LogP value, conferred by the internal methyl branch at C2, is critical for balancing aqueous solubility and passive membrane permeability—a key consideration in CNS drug design where optimal LogP typically ranges between 1 and 3, but where starting points near zero are preferred for subsequent lead optimization [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 5-Amino-1-pentanol: XLogP3 = -0.3; 5-Amino-2-methyl-2-hexanol: XLogP3 = +0.4 |
| Quantified Difference | ΔXLogP3 = +0.2 vs 5-amino-1-pentanol; ΔXLogP3 = -0.5 vs 5-amino-2-methyl-2-hexanol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values represent octanol-water partition coefficient predictions under standard conditions |
Why This Matters
For procurement decisions in medicinal chemistry programs, the intermediate LogP of 5-amino-2-methyl-2-pentanol offers a distinct starting point for lead optimization that neither the more polar linear analog nor the more lipophilic extended analog can provide without additional synthetic modification.
- [1] PubChem. Compound Summary for CID 22735029: 5-Amino-2-methylpentan-2-ol. XLogP3-AA = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/22735029 (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summary for CID 75634: 5-Aminopentan-1-ol. XLogP3-AA = -0.3. https://pubchem.ncbi.nlm.nih.gov/compound/75634 (accessed 2026-04-25). View Source
- [3] PubChem. Compound Summary for CID 294499: 5-Amino-2-methyl-2-hexanol. XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methyl-2-hexanol (accessed 2026-04-25). View Source
- [4] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. DOI: 10.1021/cn100008c. View Source
